
Cytidine, 2',3'-dideoxy-, 5'-(hydrogen methylphosphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is a synthetic nucleoside analogue. It is structurally similar to cytidine, a naturally occurring nucleoside, but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose ring. This modification makes it a potent inhibitor of viral replication, particularly in the context of antiviral therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) typically involves the selective removal of hydroxyl groups from cytidine. This can be achieved through various chemical reactions, including reduction and substitution reactions. The key steps include:
Reduction: The hydroxyl groups at the 2’ and 3’ positions are selectively reduced to hydrogen atoms.
Substitution: The 5’ hydroxyl group is substituted with a hydrogen methylphosphonate group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Purification: The crude product is purified using techniques such as chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
化学反应分析
Types of Reactions
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups to the nucleoside.
科学研究应用
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its role in inhibiting viral replication, particularly in the context of HIV and other viral infections.
Medicine: Investigated as a potential antiviral agent in the treatment of viral infections.
Industry: Used in the production of antiviral drugs and other pharmaceutical compounds.
作用机制
The mechanism of action of Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into viral DNA during replication. This incorporation results in chain termination, effectively inhibiting viral replication. The compound targets viral reverse transcriptase, an enzyme critical for the replication of many viruses, including HIV.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analogue with similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxycytidine: A related compound with modifications at the 2’ and 3’ positions.
5-Fluorocytidine: A fluorinated analogue with enhanced antiviral activity.
Uniqueness
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is unique due to its specific structural modifications, which confer distinct antiviral properties. Its ability to inhibit viral replication by causing chain termination makes it a valuable compound in antiviral research and therapy.
属性
CAS 编号 |
140132-40-7 |
|---|---|
分子式 |
C10H16N3O5P |
分子量 |
289.22 g/mol |
IUPAC 名称 |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C10H16N3O5P/c1-19(15,16)17-6-7-2-3-9(18-7)13-5-4-8(11)12-10(13)14/h4-5,7,9H,2-3,6H2,1H3,(H,15,16)(H2,11,12,14)/t7-,9+/m0/s1 |
InChI 键 |
KSYDGKZXBZYGRR-IONNQARKSA-N |
手性 SMILES |
CP(=O)(O)OC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N |
规范 SMILES |
CP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



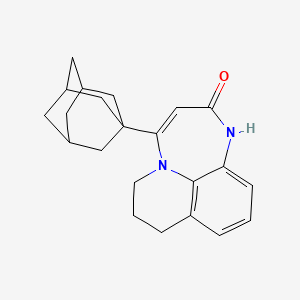
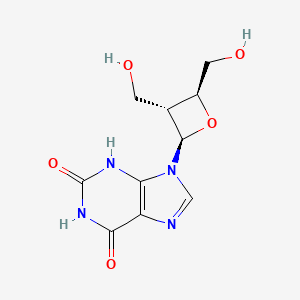
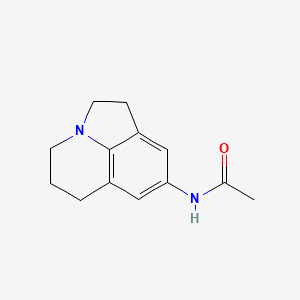
![6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine](/img/structure/B12791196.png)



![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)

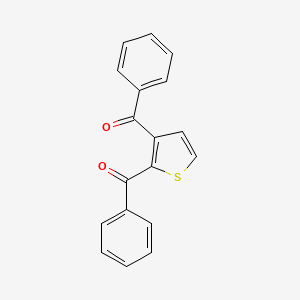
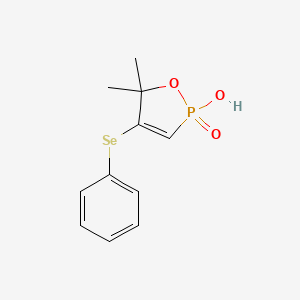

![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
